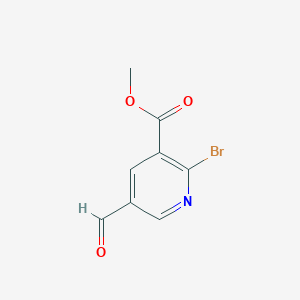
3-Methylhex-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhex-5-enoic acid is an organic compound characterized by a six-carbon chain with a double bond between the fifth and sixth carbons and a methyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylhex-5-enoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylpent-4-en-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation and subsequent oxidation steps. The reaction conditions are optimized to maintain the integrity of the double bond while achieving efficient conversion to the desired acid.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The methyl group can participate in electrophilic substitution reactions, often facilitated by halogenating agents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, potassium permanganate (KMnO4)
Reduction: LiAlH4, BH3
Substitution: Br2, Cl2
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3-Methylhex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism by which 3-Methylhex-5-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular signaling processes. Its effects are mediated through interactions with enzymes and receptors that regulate these pathways.
Comparación Con Compuestos Similares
3-Methylhex-5-enoic acid can be compared with other unsaturated fatty acids such as:
- 3-Methylhex-2-enoic acid
- 3-Methylhex-4-enoic acid
- 3-Methylhex-6-enoic acid
Uniqueness: The position of the double bond and the methyl group in this compound gives it distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific synthetic applications and research contexts.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3-methylhex-5-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |
Clave InChI |
DUJRYVACNDPJIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


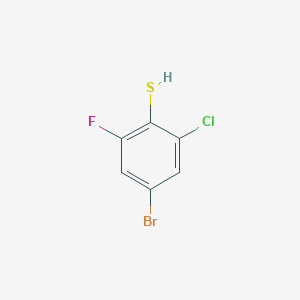
![N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)


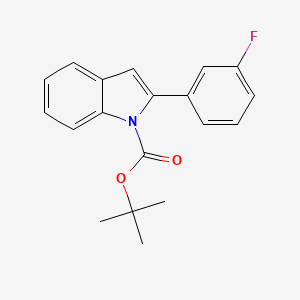
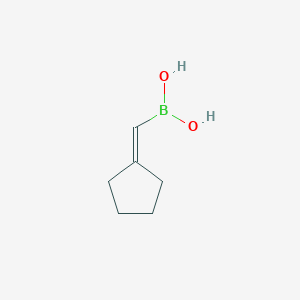
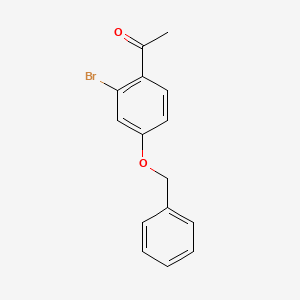
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)

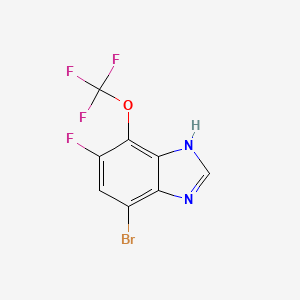

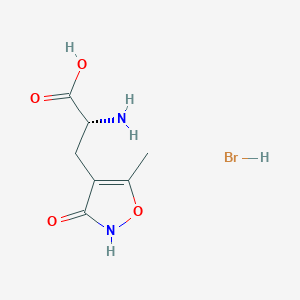
![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)
